molecular formula C10H10BrNO B1374176 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 1341149-12-9

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B1374176
CAS RN: 1341149-12-9
M. Wt: 240.1 g/mol
InChI Key: TXSSOAPEHHIASE-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . This procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one is characterized by the presence of a bromine atom and a methyl group attached to the tetrahydroisoquinoline core .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.1 . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Pyrrolo[2,1-a]isoquinolines

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has been used in the synthesis of pyrrolo[2,1-a]isoquinolines. These compounds are synthesized via reactions with activated alkynes to form stable tetrahydropyrrolo[2,1-a]isoquinolin-ium ylides, leading to substituted dihydropyrrolo[2,1-a]isoquinolines (Voskressensky et al., 2010).

Brominated Tetrahydroisoquinolines from Red Algae

In the study of the red alga Rhodomela confervoides, brominated 1,2,3,4-tetrahydroisoquinolines have been isolated. These compounds were derived from polar fractions of an ethanolic extract, indicating the potential for natural product discovery and pharmaceutical applications (Ma et al., 2007).

AMPA Receptor Antagonist Synthesis

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one has been utilized in synthesizing a competitive AMPA receptor antagonist, SPD 502. This process involves several chemical transformations, demonstrating its utility in developing compounds for neurological applications (Geng Min, 2011).

Synthesis of Benzolactams

This compound plays a role in the synthesis of benzolactams, which are significant in medicinal chemistry. By undergoing various reactions, these benzolactams can be used to develop new pharmaceuticals (Orito et al., 2000).

Neuroprotective or Neurotoxic Activity

Research has explored the neurotoxicity and neuroprotective activity of derivatives of 1,2,3,4-tetrahydroisoquinoline, such as 1MeTIQ. This highlights the potential for these compounds in treating neurological disorders like Parkinson's disease (Okuda et al., 2003).

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including derivatives of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one, have been recognized for their potential in various therapeutic areas, including cancer, malaria, CNS disorders, and more. This underscores the broad applicability of these compounds in drug discovery (Singh & Shah, 2017).

Anticonvulsant Agent Development

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been studied for their potential as anticonvulsant agents. These studies offer insights into structure-activity relationships and highlight the compound's relevance in developing new treatments for seizures (Gitto et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the biological potential of THIQ analogs, there is a lot of attention in the scientific community towards the development of novel THIQ analogs with potent biological activity . This suggests that future research could focus on exploring the biological activities of 5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and its analogs.

properties

IUPAC Name

5-bromo-3-methyl-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-6-5-8-7(10(13)12-6)3-2-4-9(8)11/h2-4,6H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSSOAPEHHIASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC=C2Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

CAS RN

1341149-12-9
Record name 5-bromo-3-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
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